5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
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Description
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound binds to the receptor, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, this compound inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (237.1 g/mol ) can influence these pharmacokinetic properties.
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration . For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 breast cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment .
Biological Activity
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1256818-80-0) is a pyrrolo derivative that has garnered attention for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound demonstrates potential therapeutic applications in oncology due to its ability to modulate critical signaling pathways involved in cell proliferation and migration.
- Molecular Formula : C10H9BrN2
- Molecular Weight : 237.1 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom and a cyclopropyl group, contributing to its unique biological properties.
This compound primarily targets FGFRs. Its mode of action involves the inhibition of FGFR activity, which leads to the suppression of downstream signaling pathways including:
- RAS-MEK-ERK pathway
- PLCγ pathway
- PI3K-Akt pathway
This inhibition results in decreased cell proliferation and migration, making it a candidate for cancer treatment strategies.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. A notable study evaluated various derivatives of pyrrolo[2,3-b]pyridine and identified that compounds similar to this compound showed potent inhibitory effects against FGFR1, 2, and 3. Specifically, derivative 4h demonstrated IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) in vitro, indicating strong potential as an anti-cancer agent .
Table: Summary of Biological Activity Studies
Study Reference | Compound | Target | IC50 (nM) | Effect |
---|---|---|---|---|
4h | FGFR1 | 7 | Inhibits proliferation | |
4h | FGFR2 | 9 | Induces apoptosis | |
Pyrrolo Derivatives | FGFRs | Variable | Anti-cancer activity |
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis. Additionally, it significantly reduces cell migration and invasion capabilities .
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. It is recommended to store the compound at temperatures between 2°C and 8°C in a dry environment to maintain its efficacy . The compound's low molecular weight is advantageous for further optimization in drug development.
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-8-9(6-1-2-6)5-13-10(8)12-4-7/h3-6H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUDPYHOMETIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256818-80-0 |
Source
|
Record name | 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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